N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hexanamide
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Overview
Description
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hexanamide is a pyrimidine derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a hexanoylamino group, and a dimethylated pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hexanamide typically involves the reaction of 6-amino-1,3-dimethyluracil with hexanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and hexanoylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hexanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1,3-dimethyluracil
- 5-hexanoylamino-1,3-dimethyluracil
- 6-amino-5-indolyl-1,3-dimethyluracil
Uniqueness
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
100314-00-9 |
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Molecular Formula |
C12H20N4O3 |
Molecular Weight |
268.317 |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)hexanamide |
InChI |
InChI=1S/C12H20N4O3/c1-4-5-6-7-8(17)14-9-10(13)15(2)12(19)16(3)11(9)18/h4-7,13H2,1-3H3,(H,14,17) |
InChI Key |
UTFQPSCAZUWHOI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
Synonyms |
Hexanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origin of Product |
United States |
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